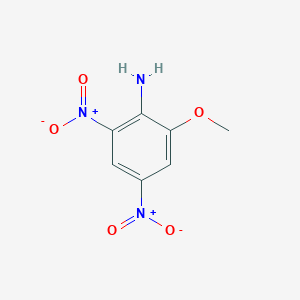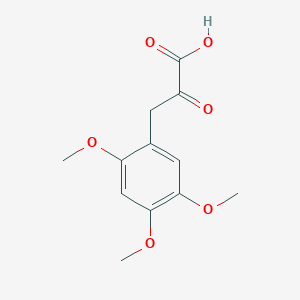
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate: is a chemical compound with the molecular formula C8H12F5NaO5S. It is known for its unique structure, which includes a pentafluoropropane backbone and a pivaloyloxy group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate typically involves the reaction of 1,1,3,3,3-pentafluoro-2-hydroxypropane with pivaloyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide product.
Hydrolysis: The major products are pivalic acid and 1,1,3,3,3-pentafluoropropanol.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique electronic properties.
Synthesis: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine
Drug Development: Researchers explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein interactions.
Industry
Wirkmechanismus
The mechanism by which Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate exerts its effects involves its ability to interact with various molecular targets. The pivaloyloxy group can undergo hydrolysis, releasing pivalic acid, which can then participate in further chemical reactions. The pentafluoropropane backbone provides unique electronic properties that influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium 1,1,3,3,3-pentafluoro-2-hydroxypropanesulfonate: This compound has a similar backbone but lacks the pivaloyloxy group, making it less reactive in certain substitution reactions.
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene: This compound shares the pentafluoropropane structure but has different functional groups, leading to different chemical properties and applications.
Uniqueness: : Sodium 1,1,3,3,3-pentafluoro-2-(pivaloyloxy)propanesulfonate is unique due to the presence of both the pentafluoropropane backbone and the pivaloyloxy group. This combination imparts distinctive reactivity and electronic properties, making it valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H10F5NaO5S |
|---|---|
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
sodium;2-(2,2-dimethylpropanoyloxy)-1,1,3,3,3-pentafluoropropane-1-sulfonate |
InChI |
InChI=1S/C8H11F5O5S.Na/c1-6(2,3)5(14)18-4(7(9,10)11)8(12,13)19(15,16)17;/h4H,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
QGMGRMGWWNYVQI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)OC(C(F)(F)F)C(F)(F)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B13685943.png)

![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)
![8-Bromo-5-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685954.png)






![N-[2-Bromo-4-(tert-butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13685998.png)

![9-(Dimethylamino)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13686007.png)

